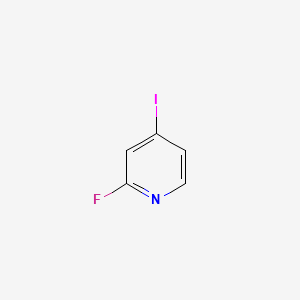

2-氟-4-碘吡啶

描述

2-Fluoro-4-iodopyridine is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of various chemical compounds, particularly in medicinal chemistry. The presence of both fluorine and iodine atoms on the pyridine ring makes it a versatile precursor for further functionalization and incorporation into more complex molecules .

Synthesis Analysis

The synthesis of fluoropyridines can be achieved through various methods. One efficient method involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is applicable to 2- or 4-nitro-substituted pyridines . Another approach for synthesizing fluoropyridines includes the use of halopyridinyl(4'-methoxyphenyl)iodonium tosylates, which can be prepared from iodohalopyridines and subsequently undergo selective radiofluorination . Additionally, a novel synthetic pathway leading to 4-fluoropyridines utilizes 2-fluoroallylic alcohols, which undergo a series of rearrangements and cyclizations to yield the desired fluoropyridine structures .

Molecular Structure Analysis

The molecular structure of fluoropyridines can be influenced by the substituents on the pyridine ring. For instance, the solid-state structure of a terpyridine-diphenylacetylene hybrid fluorophore shows a trans arrangement of pyridine nitrogen atoms, which is crucial for its photophysical properties . The molecular arrangement can significantly affect the electronic structure and, consequently, the reactivity and properties of the fluoropyridine derivatives.

Chemical Reactions Analysis

2-Fluoro-4-iodopyridine can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the iodine atom can participate in coupling reactions, such as the Sonogashira cross-coupling, to introduce additional substituents onto the pyridine ring . The fluorine atom, on the other hand, can be involved in nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-4-iodopyridine are influenced by the halogen atoms attached to the pyridine ring. The electron-withdrawing nature of the fluorine atom can enhance the acidity of adjacent hydrogen atoms, while the iodine atom can make the compound more susceptible to nucleophilic substitution reactions . The presence of fluorine also affects the lipophilicity and metabolic stability of the compound, making fluoropyridines particularly interesting for pharmaceutical applications . The synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines demonstrates the potential of using fluorinated azaheterocycles as bifunctional building blocks for the development of new drugs .

科学研究应用

金属化和合成

2-氟-4-碘吡啶已被用于金属化过程。Rocca等人(1993年)展示了在低温下使用LDA金属化碘吡啶的成功过程。这个过程应用于类似2-氟-4-碘吡啶的化合物,导致了锂中间体的高产率。这些中间体对于合成各种多取代吡啶至关重要,并在合成融合多芳烃生物碱(如perlolidine、δ-咖啡碱和2,10-二氮杂菲)中起到了关键作用 (Rocca et al., 1993)。

钯催化胺化反应

Koley等人(2010年)探索了2-氟-4-碘吡啶与芳香胺的选择性C-N交叉偶联,强调了其对4位的选择性。这是与传统取代不同的偏离,并且在微波辐射下实现,减少了反应时间和所需碱的量。这种方法为高效合成偶联产物开辟了新途径 (Koley, Schnürch, & Mihovilovic, 2010)。

用于合成的卤素丰富中间体

吴等人(2022年)描述了5-溴-2-氯-4-氟-3-碘吡啶的合成,这是一种卤素丰富的中间体。该化合物用于生成具有适合进一步化学操作的各种五取代吡啶,突显了2-氟-4-碘吡啶衍生物在药物化学研究中的多功能性 (Wu et al., 2022)。

去质子化研究

Bobbio和Schlosser(2001年)使用2-氟-4-碘吡啶衍生物进行了去质子化研究。他们发现使用异丙基锂(LDA)的去质子化仅在某些位置发生,导致酸和碘吡啶。这项研究为开发新药物的必要化合物的区域化学灵活性提供了见解 (Bobbio & Schlosser, 2001)。

光谱分析

Caine等人(1995年)分析了各种卤代吡啶(包括2-氟-4-碘吡啶)的紫外光电子光谱。这项研究有助于理解这些化合物的电子结构,这对它们在各种化学过程中的应用至关重要 (Caine, Dunne, & Nagy-Felsobuki, 1995)。

振动光谱研究

Abdel‐Shafy等人(1977年)对卤代吡啶进行了振动研究,包括2-氟-4-碘吡啶。这些研究为这些化合物的分子结构和行为提供了详细见解,这对它们在化学合成和药物化学中的应用至关重要 (Abdel‐Shafy, Perlmutter, & Kimmel, 1977)。

认知增强药物的合成

Pesti等人(2000年)描述了对2-氟-4-甲基吡啶进行高效官能化的研究,这与2-氟-4-碘吡啶密切相关,用于合成认知增强药物。这项研究突显了这类化合物在开发治疗剂方面的潜力 (Pesti et al., 2000)。

成像示踪剂的比较合成方法

Beer等人(1995年)探索了用于标记氟吡啶类似物的合成方法,这些类似物在结构上类似于2-氟-4-碘吡啶。这项工作在开发正电子发射断层扫描(PET)的医学成像示踪剂方面具有重要意义,展示了该化合物在生物医学研究中的潜力(Beer, Haeberli, Ametamey, & Schubiger, 1995)。

结构和反应分析

Selvakumari等人(2022年)对2-氟-4-碘-5-甲基吡啶进行了全面研究,重点关注其几何优化、光谱特性和电子影响。该研究还包括分子对接研究,以了解其类药物行为,这对于2-氟-4-碘吡啶衍生物是相关的(Selvakumari et al., 2022)。

安全和危害

2-Fluoro-4-iodopyridine is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water if it gets in the eyes .

作用机制

Target of Action

Fluorinated pyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .

Pharmacokinetics

The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 inhibitor .

属性

IUPAC Name |

2-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-5-3-4(7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPRIAVYIGHFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427514 | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22282-70-8 | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-fluoro-4-iodopyridine a useful reagent in organic synthesis?

A1: 2-Fluoro-4-iodopyridine serves as a versatile building block in organic synthesis, especially for constructing substituted pyridine derivatives. Its value stems from the reactivity difference between the fluorine and iodine substituents. [, ] The iodine atom, being a better leaving group, readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 4-position. [, ] This selective reactivity makes it a valuable tool for creating diverse pyridine-containing compounds with potential applications in various fields.

Q2: What is the preferred reaction site in 2-fluoro-4-iodopyridine for palladium-catalyzed amination?

A2: Research has shown that palladium-catalyzed amination of 2-fluoro-4-iodopyridine occurs selectively at the 4-position, where the iodine atom is located. [] This selectivity is noteworthy because conventional nucleophilic aromatic substitution reactions on similar substrates, such as 2,4-dichloropyridine, typically favor substitution at the 2-position. [] The ability to direct the reaction to the 4-position using palladium catalysis significantly expands the synthetic possibilities for creating diversely substituted pyridine derivatives.

Q3: What are the advantages of using microwave irradiation in cross-coupling reactions involving 2-fluoro-4-iodopyridine?

A3: Microwave irradiation offers several advantages for cross-coupling reactions involving 2-fluoro-4-iodopyridine compared to conventional heating methods. Notably, microwave heating significantly reduces reaction times, often from hours to minutes. [, ] Additionally, it allows for a significant reduction in the amount of base required, leading to milder reaction conditions. [, ] This combination of faster reaction times, milder conditions, and often improved yields makes microwave irradiation an attractive alternative for synthesizing substituted pyridine derivatives using 2-fluoro-4-iodopyridine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)